molecular formula C6H7BrN2O2 B1273077 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid CAS No. 5775-88-2

4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1273077
CAS No.: 5775-88-2
M. Wt: 219.04 g/mol
InChI Key: ZUEAEVZRYGUFPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid typically involves the bromination of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazoles with various functional groups.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of alcohols or aldehydes.

Scientific Research Applications

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with one less methyl group.

    4-Bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole: Contains additional chlorine and propyl groups.

    5-Amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole: Contains amino, cyano, and bromophenyl groups.

Uniqueness

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and carboxylic acid groups enhances its reactivity and potential for diverse applications in various fields .

Biological Activity

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with a unique structural configuration that imparts notable biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrN₂O₂, with a molecular weight of 230.06 g/mol. The compound features a bromine atom at the 4-position, methyl groups at the 1 and 3 positions, and a carboxylic acid group at the 5-position. This specific substitution pattern significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom and carboxylic acid group enhance its binding affinity to enzymes and receptors, leading to modulation of biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been reported to inhibit oxidative phosphorylation, affecting ATP production in cells. This suggests potential applications in energy metabolism research.
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical for developing treatments for inflammatory diseases.

Biological Activity Overview

Activity Type Description References
Enzyme InhibitionInhibits oxidative phosphorylation affecting ATP production
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryPotential for reducing inflammation in cellular models
Anticancer PotentialInvestigated for cytotoxic effects on cancer cell lines

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. It has demonstrated significant cytotoxicity against several cancer cell lines:

  • HeLa Cells : The compound showed an IC50 value indicating effective inhibition of cell growth.
  • A549 Cells : Exhibited promising results with significant apoptosis induction.

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Studies

Research has indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness that warrants further investigation into its mechanism of action and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid?

Answer: The synthesis typically involves:

Cyclocondensation : React ethyl acetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives to form the pyrazole core .

Functionalization : Introduce bromine at the 4-position via electrophilic substitution, often using N-bromosuccinimide (NBS) under controlled conditions. Methyl groups are introduced via alkylation (e.g., methyl iodide in basic media) .

Hydrolysis : Convert ester intermediates (e.g., ethyl pyrazole-5-carboxylate) to carboxylic acids using NaOH or LiOH in aqueous THF/MeOH .

Key Considerations :

  • Regioselectivity in bromination depends on steric and electronic effects of existing substituents .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating intermediates .

Q. How is structural characterization performed for this compound?

Answer: A multi-technique approach is used:

Method Key Data Purpose
NMR 1H^1H: δ 2.5–3.0 ppm (methyl groups), δ 8.0–8.5 ppm (pyrazole-H) Confirm substitution pattern and purity
IR 1700–1720 cm1^{-1} (C=O stretch of carboxylic acid) Identify functional groups
X-ray Diffraction Bond lengths (C-Br: ~1.9 Å), dihedral angles between rings Resolve 3D crystal structure
Mass Spec Molecular ion peak at m/z 247 (M+^+)Verify molecular weight

Advanced Tip : Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-311+G(d,p)) to validate electronic properties .

Advanced Research Questions

Q. How do substituent positions (Br, methyl groups) influence reactivity?

Answer:

  • Bromine : Acts as an electron-withdrawing group, directing electrophiles to the 5-position. Its steric bulk may hinder reactions at adjacent sites .
  • Methyl Groups : Electron-donating effects stabilize the pyrazole ring but reduce solubility in polar solvents. Steric hindrance at the 1- and 3-positions limits access to the nitrogen lone pairs .

Case Study : In cross-coupling reactions (e.g., Suzuki), the 4-bromo substituent facilitates palladium-catalyzed coupling, while methyl groups slow reaction rates due to steric effects .

Q. What computational methods are used to predict electronic properties?

Answer:

DFT Calculations : Optimize geometry using Gaussian09 (B3LYP functional, 6-311+G(d,p) basis set). Analyze frontier orbitals (HOMO-LUMO gaps) to predict reactivity .

Molecular Electrostatic Potential (MESP) : Maps charge distribution to identify nucleophilic/electrophilic sites .

Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

Example : For 4-bromo-1,3-dimethyl derivatives, HOMO is localized on the pyrazole ring, suggesting susceptibility to electrophilic attack .

Q. How to resolve contradictions in reported synthetic yields?

Answer: Discrepancies often arise from:

  • Reaction Conditions : Temperature (e.g., 0°C vs. room temp) affects bromination efficiency .
  • Catalyst Loading : Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 in cross-coupling alters yields by 10–20% .
  • Workup Methods : Acidic vs. neutral quenching impacts crystallization purity .

Mitigation : Use design of experiments (DoE) to optimize parameters like solvent polarity, catalyst loading, and reaction time .

Q. What strategies improve regioselectivity in functionalization?

Answer:

  • Directing Groups : Use protecting groups (e.g., Boc on nitrogen) to steer electrophiles to specific positions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-rich sites .
  • Microwave Irradiation : Accelerates reactions, reducing side-product formation in bromination .

Case Study : Bromination in acetonitrile yields 85% 4-bromo product, while DCM results in <60% due to poor solubility .

Q. How is crystallinity assessed for formulation studies?

Answer:

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures .
  • DSC/TGA : Determine melting points (~150–160°C) and thermal stability (decomposition >200°C) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) influencing crystal packing .

Tables for Quick Reference

Table 1: Common Synthetic Intermediates

Intermediate CAS No. Key Use
Ethyl 4-bromo-1-methyl-pyrazole-5-carboxylate1328640-39-6Hydrolysis to carboxylic acid
5-Methyl-1-phenyl-pyrazole-4-carboxylateN/ACyclocondensation studies

Table 2: Computational Parameters

Software/Tool Basis Set Application
Gaussian096-311+G(d,p)Geometry optimization
MercuryN/ACrystal structure visualization

Properties

IUPAC Name

4-bromo-2,5-dimethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-3-4(7)5(6(10)11)9(2)8-3/h1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEAEVZRYGUFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381568
Record name 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5775-88-2
Record name 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate (200 mg) (for example, available from Sinova) in methanol (10 ml) was added 2M sodium hydroxide (5 ml) and the mixture stirred at 20° C. for 18 h. The mixture was concentrated in vacuo and the residue taken up in water (10 ml) and acidified to pH=5 using 2M hydrochloric acid. The mixture was extracted with ethyl acetate (20 ml) dried over sodium sulphate and evaporated to give the title compound (25 mg) as a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

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